molecular formula C13H11N3O B15207204 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide CAS No. 821004-36-8

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide

Cat. No.: B15207204
CAS No.: 821004-36-8
M. Wt: 225.25 g/mol
InChI Key: KRMZXDUZPJBDNU-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is a pyrrole-derived heterocyclic compound characterized by a benzyl substituent at the 1-position, a cyano group at the 3-position, and a carboxamide moiety at the 2-position of the pyrrole ring. The carboxamide functionality is a common pharmacophore, often contributing to hydrogen-bonding interactions in biological targets .

Properties

CAS No.

821004-36-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-benzyl-3-cyanopyrrole-2-carboxamide

InChI

InChI=1S/C13H11N3O/c14-8-11-6-7-16(12(11)13(15)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,17)

InChI Key

KRMZXDUZPJBDNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Substituents/Modifications Key Functional Groups
Target Compound 1-Benzyl, 3-cyano, 2-carboxamide Cyano, carboxamide, benzyl
D-1 (CAS not provided) 1-(Benzodioxolylmethyl), 2,5-dimethyl, 3-carboxamide Benzodioxole, methyl, carboxamide
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) Pyrrolopyridine core, 2-carboxamide Fused bicyclic ring, carboxamide
D-19 (CAS not provided) Similar to D-1 with additional pyridin-3-ylmethyl group Benzodioxole, pyridine, carboxamide

Key Observations :

  • Benzyl vs.
  • Cyano vs. Methyl: The 3-cyano group in the target compound may increase electrophilicity at the pyrrole ring compared to the 2,5-dimethyl substituents in D-1, which could sterically hinder interactions .
  • Core Heterocycle: The pyrrolopyridine analog (CAS 223376-47-4) features a fused bicyclic system, likely improving aromatic stacking interactions in biological systems compared to monocyclic pyrroles .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Melting Point (°C) Synthetic Yield Notable Spectral Data (1H NMR)
Target Compound Not reported Not reported N/A
D-1 199–200 67% δ 11.45 (s, 1H, NH), 6.18 (s, 1H, pyrrole-H)
CAS 223376-47-4 Not reported Not reported N/A

Analysis :

  • The high melting point of D-1 (199–200°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxamide and benzodioxole groups).
  • D-1’s 67% synthetic yield highlights feasible scalability, though the target compound’s cyano group could introduce synthetic challenges due to its reactivity .

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